GNE-3511 -

GNE-3511

Catalog Number: EVT-269657
CAS Number:
Molecular Formula: C23H26F2N6O
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GNE-3511 is a selective and highly potent inhibitor of dual leucine zipper kinase (DLK), also known as MAP3K12 (Ki = 500 pM). It also inhibits phosphorylated JNK (IC50 = 30 nM) and is highly selective for DLK over other MAP kinases (IC50 > 5,000 nM for MKK4 and MKK7), JNKs (IC50s = 129, 514, and 364 nM for JNK1, JNK2, and JNK3, respectively), and mixed-lineage kinases (MLKs; IC50s = 68, 767, and 602 nM for MLK1, MLK2, and MLK3, respectively). GNE-3511 protects primary neurons in an in vitro axon degeneration assay (IC50 = 107 nM). In an MPTP mouse model of Parkinson’s disease, a high dose of GNE-3511 (75 mg/kg) completely suppresses phosphorylated c-Jun (p-c-Jun) expression, while a low dose (37.5 mg/kg) moderately reduces its expression.
GNE-3511 is a potent and selective dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models. GNE-3511 displays concentration-dependent protection of neurons from degeneration in vitro and demonstrated dose-dependent activity in two different animal models of disease. GNE-3511 displays protection of primary neurons in an in vitro axon degeneration assay as well as activity in the mouse models of glaucoma/optic neuropathy (optic nerve crush) and Parkinson’s disease (MPTP) after oral dosing.
Source and Classification

GNE-3511 is classified as a selective inhibitor of dual leucine zipper kinase. This kinase plays a crucial role in neuronal signaling pathways, particularly those involved in axonal regeneration and response to injury. The compound is derived from a series of chemical modifications aimed at enhancing its pharmacological properties, including brain penetration and selectivity for its target kinase .

Synthesis Analysis

Methods and Technical Details

The synthesis of GNE-3511 involves several key steps that optimize its pharmacological profile. The original synthesis was described by Patel et al., where the compound was formulated in a solution containing 0.5% w/v USP Grade Methyl cellulose as a vehicle for administration . The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations.
  2. Reactions: Key reactions may include coupling reactions, cyclizations, and functional group modifications to achieve the desired molecular structure.
  3. Purification: After synthesis, GNE-3511 is purified using techniques such as chromatography to ensure high purity for biological testing.

Detailed synthetic protocols often involve specific reagents and conditions, which are critical for achieving the desired yield and purity of GNE-3511.

Molecular Structure Analysis

Structure and Data

The molecular structure of GNE-3511 can be represented by its chemical formula, which includes various functional groups that contribute to its activity as a dual leucine zipper kinase inhibitor. While the exact structural representation is not provided in the search results, typical small molecule inhibitors of this class exhibit features such as:

  • Aromatic Rings: Contributing to hydrophobic interactions with the kinase.
  • Amine Groups: Enhancing solubility and binding affinity.
  • Pyridine or Pyrazole Moieties: Often included to improve selectivity towards the target kinase.

Molecular modeling studies can provide insights into the binding interactions between GNE-3511 and dual leucine zipper kinase, highlighting key residues involved in the binding process.

Chemical Reactions Analysis

Reactions and Technical Details

GNE-3511 undergoes various chemical reactions when interacting with biological systems. Its primary reaction mechanism involves the inhibition of dual leucine zipper kinase activity, which is crucial for signal transduction pathways related to neuronal survival and regeneration.

Key aspects include:

  • Inhibition Mechanism: GNE-3511 binds to the ATP-binding site of dual leucine zipper kinase, preventing substrate phosphorylation.
  • Biological Interactions: The compound modulates downstream signaling pathways involved in neuronal plasticity and response to injury.

Experimental studies often utilize techniques such as Western blotting or quantitative PCR to assess the effects of GNE-3511 on target gene expression following kinase inhibition .

Mechanism of Action

Process and Data

The mechanism of action of GNE-3511 primarily revolves around its ability to inhibit dual leucine zipper kinase. This inhibition leads to several downstream effects:

  1. Reduction of Neuronal Apoptosis: By inhibiting pro-apoptotic signaling pathways activated by dual leucine zipper kinase.
  2. Promotion of Axonal Regeneration: Enhancing regenerative signaling cascades that facilitate recovery following neuronal injury.
  3. Modulation of Inflammatory Responses: Influencing microglial activation and cytokine production in response to neuronal damage.

Studies have shown that treatment with GNE-3511 can significantly alter gene expression profiles associated with neuroprotection and regeneration .

Physical and Chemical Properties Analysis

Physical Properties

GNE-3511 exhibits several physical properties relevant to its function:

  • Solubility: Typically formulated in aqueous solutions for biological assays.
  • Stability: Stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Important for pharmacokinetic profiling.
  • LogP Value: Indicates lipophilicity, affecting brain penetration capabilities.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) are commonly employed to characterize these properties during development.

Applications

Scientific Uses

GNE-3511 has potential applications in several scientific fields:

  1. Neuropharmacology: Investigated for its ability to protect neurons against degeneration in models of neurodegenerative diseases such as Alzheimer's disease.
  2. Regenerative Medicine: Explored for enhancing axonal regeneration following nerve injuries.
  3. Pain Management Research: Its role in modulating pain pathways makes it a candidate for studies related to chronic pain management.

Research continues to elucidate the full therapeutic potential of GNE-3511 across these domains, highlighting its significance in advancing treatment strategies for neurological disorders .

Properties

Product Name

GNE-3511

IUPAC Name

2-[[6-(3,3-difluoropyrrolidin-1-yl)-4-[1-(oxetan-3-yl)piperidin-4-yl]pyridin-2-yl]amino]pyridine-4-carbonitrile

Molecular Formula

C23H26F2N6O

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C23H26F2N6O/c24-23(25)4-8-31(15-23)22-11-18(17-2-6-30(7-3-17)19-13-32-14-19)10-21(29-22)28-20-9-16(12-26)1-5-27-20/h1,5,9-11,17,19H,2-4,6-8,13-15H2,(H,27,28,29)

InChI Key

RHFIAUKMKYHHFA-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5

Solubility

Soluble in DMSO, not in water

Synonyms

GNE-3511; GNE 3511; GNE3511.

Canonical SMILES

C1CN(CCC1C2=CC(=NC(=C2)N3CCC(C3)(F)F)NC4=NC=CC(=C4)C#N)C5COC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.